(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
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Overview
Description
(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound features a difluoro-substituted ethanamine group attached to an oxolane ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolane ring and the difluoroethanamine group.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may have potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluoroethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride include:
- (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanol
- (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanoic acid
- (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both difluoro and oxolane groups
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVZBXDUKXVWTQ-VVNPLDQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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